2-Octadecylnaphthalene-1-sulfonic acid

Catalog No.
S15166165
CAS No.
61116-51-6
M.F
C28H44O3S
M. Wt
460.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octadecylnaphthalene-1-sulfonic acid

CAS Number

61116-51-6

Product Name

2-Octadecylnaphthalene-1-sulfonic acid

IUPAC Name

2-octadecylnaphthalene-1-sulfonic acid

Molecular Formula

C28H44O3S

Molecular Weight

460.7 g/mol

InChI

InChI=1S/C28H44O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-24-23-25-20-18-19-22-27(25)28(26)32(29,30)31/h18-20,22-24H,2-17,21H2,1H3,(H,29,30,31)

InChI Key

KVOKWDUYQVQXLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O

2-Octadecylnaphthalene-1-sulfonic acid is a sulfonated derivative of naphthalene, characterized by a long alkyl chain (octadecyl) attached to the naphthalene ring. Its molecular formula is C28H44O3SC_{28}H_{44}O_3S, and it has a molecular weight of approximately 460.72 g/mol . This compound is notable for its amphiphilic properties, which make it useful in various chemical applications, particularly in surfactant formulations.

Typical of sulfonic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Neutralization: Reacting with bases to form sulfonate salts.
  • Nucleophilic Substitution: The sulfonic acid group can be replaced by nucleophiles under certain conditions.

These reactions are essential for modifying the compound's properties and enhancing its utility in different applications.

The synthesis of 2-octadecylnaphthalene-1-sulfonic acid generally involves the following steps:

  • Naphthalene Sulfonation: Naphthalene is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
  • Alkylation: The resulting naphthalene sulfonic acid is then reacted with octadecyl bromide or another suitable alkylating agent in the presence of a base (e.g., sodium hydroxide) to form the final product.

This method allows for the efficient introduction of both the sulfonic acid and the long alkyl chain into the naphthalene structure.

2-Octadecylnaphthalene-1-sulfonic acid has several applications, including:

  • Surfactants: Used in detergents and emulsifiers due to its amphiphilic nature.
  • Industrial Processes: Acts as a dispersing agent in various formulations.
  • Research: Utilized in studies related to surface chemistry and colloidal systems.

Its unique properties make it valuable in both commercial products and scientific research.

Interaction studies involving 2-octadecylnaphthalene-1-sulfonic acid focus on its behavior in solution and its interactions with other molecules. These studies often examine:

  • Micelle Formation: Investigating how this compound forms micelles in aqueous solutions, which is critical for understanding its surfactant properties.
  • Binding Studies: Assessing how it interacts with proteins or membranes, which can provide insights into its potential biological activity.

Such studies are essential for optimizing its use in various applications and understanding its environmental impact.

Several compounds share structural similarities with 2-octadecylnaphthalene-1-sulfonic acid. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
1-Naphthalenesulfonic AcidC10H9O3SC_{10}H_9O_3SShorter alkyl chain, widely used as a dye
Octadecane-1-sulfonic AcidC18H38O3SC_{18}H_{38}O_3SSimilar alkyl chain length but without naphthalene
2-Dodecanoyloxypropane-1-sulfonic AcidC15H30O5SC_{15}H_{30}O_5SContains a shorter alkyl chain; used in surfactants

Uniqueness: The primary distinguishing feature of 2-octadecylnaphthalene-1-sulfonic acid is its combination of a long hydrophobic alkyl chain with a sulfonic acid group attached to a naphthalene ring. This unique structure enhances its performance as a surfactant compared to other similar compounds, making it particularly effective in applications requiring strong surface activity and stability.

XLogP3

11.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

460.30111643 g/mol

Monoisotopic Mass

460.30111643 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-11-2024

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